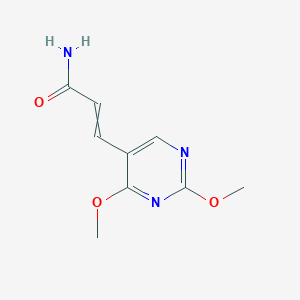![molecular formula C18H30OSi B12555820 Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- CAS No. 183955-08-0](/img/structure/B12555820.png)
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- typically involves the hydrosilylation of alkenes with triethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene, resulting in the formation of the desired silane compound .
Industrial Production Methods
Industrial production of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The alkoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) and amines are used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Halosilanes and aminosilanes.
Scientific Research Applications
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a covalent bond with carbon atoms in organic molecules .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the alkoxy group, used in similar reduction reactions.
Trimethoxyphenylsilane: Contains methoxy groups, used in sol-gel processing and surface modification.
Uniqueness
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is unique due to its specific alkoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
183955-08-0 |
|---|---|
Molecular Formula |
C18H30OSi |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
triethyl(1-phenylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C18H30OSi/c1-5-12-18(19-20(6-2,7-3)8-4)16-15-17-13-10-9-11-14-17/h5,9-11,13-14,18H,1,6-8,12,15-16H2,2-4H3 |
InChI Key |
RIRMOXVYMZXHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCC1=CC=CC=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)


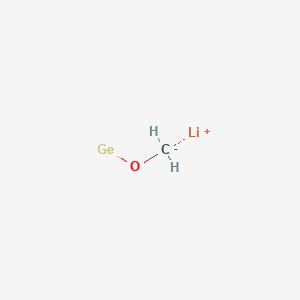
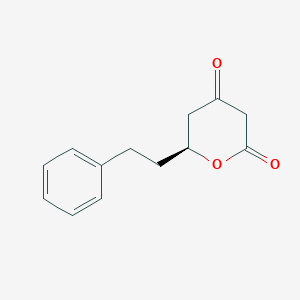
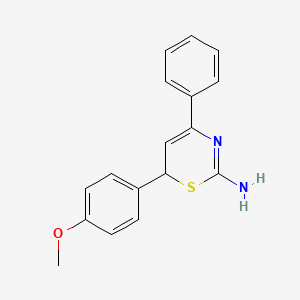
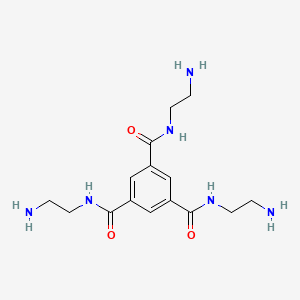
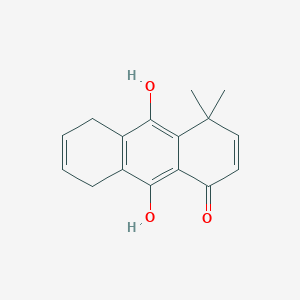
![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)

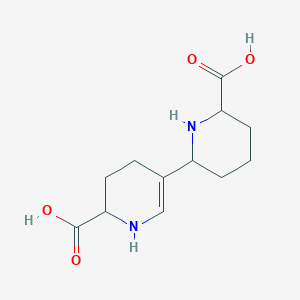
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
